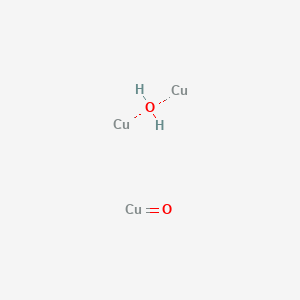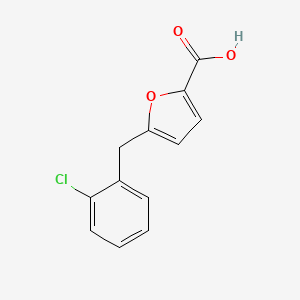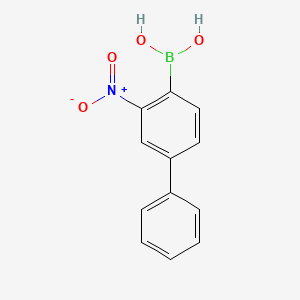
3-Nitrobiphenyl-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobiphenyl-4-boronic acid is an organic compound with the chemical formula C12H9BNO4. It is characterized by the presence of a boronic acid group and a nitro group attached to a biphenyl structure. This compound is a white crystalline solid with good solubility in water, alcohols, and other organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in materials science research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Nitrobiphenyl-4-boronic acid is typically synthesized by introducing a nitro group at the 3’ position of biphenyl-4-boronic acid. This can be achieved through various methods, including nitration reactions or oxidation reactions . The primary method for the synthesis of boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrobiphenyl-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in reduction reactions to form boronate esters.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Other reagents include reducing agents for the conversion of the nitro group to an amino group and oxidizing agents for further functionalization of the boronic acid group .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, boronate esters, and amino-substituted biphenyl compounds. These products have significant applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
3-Nitrobiphenyl-4-boronic acid has a wide range of scientific research applications, including:
Biology: Employed in the development of biosensors and as a fluorescent probe for fluorescence analysis.
Medicine: Investigated for its potential use in drug development and as an inhibitor of specific enzymes.
Industry: Applied in materials science research for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Nitrobiphenyl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
3-Nitrobiphenyl-4-boronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Similar in structure but with a formyl group instead of a nitro group.
4-Nitrophenylboronic acid: Similar in structure but with the nitro group at the 4’ position.
Phenylboronic acid: Lacks the nitro group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of a boronic acid group and a nitro group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C12H10BNO4 |
|---|---|
Peso molecular |
243.02 g/mol |
Nombre IUPAC |
(2-nitro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
NXGNCSQKKBRVKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


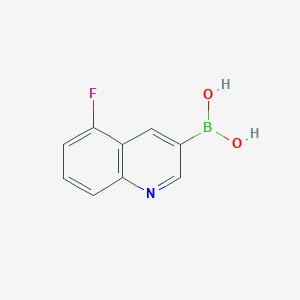
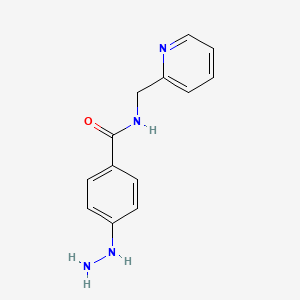
![3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
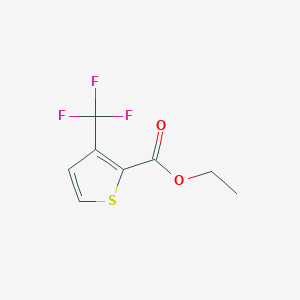
![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
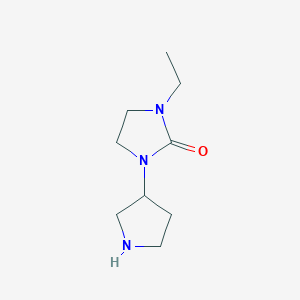
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
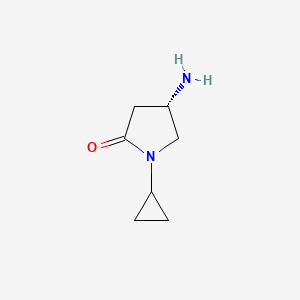
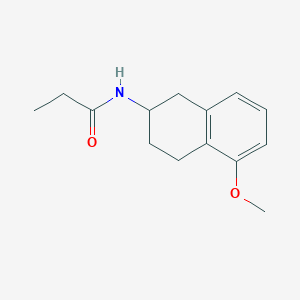
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
